molecular formula C2H4BrNaO3S B562618 Sodium Bromoethanesulfonate-d4 CAS No. 1189914-19-9

Sodium Bromoethanesulfonate-d4

Cat. No.: B562618
CAS No.: 1189914-19-9
M. Wt: 215.029
InChI Key: HNFOAHXBHLWKNF-PBCJVBLFSA-M
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Description

Historical Development of Bromoethanesulfonates

Bromoethanesulfonates emerged as critical biochemical tools in the 1970s with the discovery of 2-bromoethanesulfonate (BES), a structural analog of coenzyme M (CoM). Early studies demonstrated its role as a potent inhibitor of methanogenesis by targeting methyl-coenzyme M reductase (MCR) in archaea. The synthesis of sodium bromoethanesulfonate derivatives, including deuterated forms, advanced through optimized methods such as nucleophilic substitution reactions between 1,2-dibromoethane and sodium sulfite. For example, patents from 2022 detail high-yield (95–96%) syntheses of sodium 2-bromoethylsulfonate via controlled temperature and stoichiometric conditions. These developments enabled broader applications in microbial ecology and enzymology.

Significance of Deuterated Analogs in Scientific Research

Deuterated compounds like sodium bromoethanesulfonate-d4 (C₂D₄BrNaO₃S) are indispensable in isotopic labeling studies. Key applications include:

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Deuterium incorporation allows tracking of protein conformational changes.
  • Nuclear Magnetic Resonance (NMR): Deuteration reduces signal overlap, enhancing resolution in metabolic studies.
  • Mechanistic Biochemistry: Deuterium’s kinetic isotope effects elucidate reaction pathways, such as enzymatic C–H bond activation.

The synthesis of this compound involves substituting hydrogen with deuterium at the β-carbon, preserving chemical reactivity while enabling precise tracking in complex systems.

Structural Relationship to Coenzyme M (CoM)

This compound shares structural homology with CoM (HSCH₂CH₂SO₃⁻), a cofactor essential for methane formation in methanogens. Critical comparisons include:

Property This compound Coenzyme M
Functional Group Bromine (-Br) Thiol (-SH)
Molecular Formula C₂D₄BrNaO₃S C₂H₆NaO₃S²⁻
Role in Methanogenesis MCR inhibitor Substrate for MCR

The bromine atom in this compound competitively inhibits MCR by binding to the active site nickel center, blocking methane production.

Overview of Current Research Applications

Recent studies highlight its versatility:

  • Methanogenesis Inhibition: Used to dissect microbial consortia in anaerobic digestion, revealing syntrophic interactions between Syntrophomonas and sulfate-reducing bacteria.
  • Proteomics: Serves as a control in HDX-MS to quantify back-exchange effects.
  • Organic Synthesis: Facilitates deuterium incorporation in electrochemical debromination reactions for labeled pharmaceuticals.
  • Enzyme Kinetics: Explores MCR mechanism via time-resolved spectroscopy and EPR studies.

Table 1: Key Research Applications and Findings

Application Example Study Findings Citations
Microbial Ecology BES inhibition shifts metabolic pathways to sulfite reduction
Enzyme Mechanism BES forms alkyl-Ni(III) intermediates in MCR
Isotopic Labeling Enables tracking of protein dynamics in HDX-MS

This compound’s unique properties continue to drive innovations in biochemistry and environmental microbiology.

Properties

IUPAC Name

sodium;2-bromo-1,1,2,2-tetradeuterioethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1/i1D2,2D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFOAHXBHLWKNF-PBCJVBLFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Br)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662192
Record name Sodium 2-bromo(~2~H_4_)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189914-19-9
Record name Sodium 2-bromo(~2~H_4_)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Deuterated Starting Material :

    • 1,2-Dibromoethane-d4 is prepared by brominating ethylene-d4 (C₂D₄) using bromine (Br2\text{Br}_2) in a deuterium-enriched environment. Ethylene-d4 is typically synthesized via catalytic deuteration of acetylene using D2O\text{D}_2\text{O} and palladium-based catalysts.

    • The bromination reaction proceeds as:

      C2D4+Br2C2D4Br2\text{C}_2\text{D}_4 + \text{Br}_2 \rightarrow \text{C}_2\text{D}_4\text{Br}_2
  • Sulfonation with Sodium Sulfite :

    • The deuterated dibromoethane reacts with sodium sulfite in a deuterated aqueous medium (D2O\text{D}_2\text{O}) to prevent proton exchange:

      C2D4Br2+Na2SO3C2D4BrSO3Na+NaBr\text{C}_2\text{D}_4\text{Br}_2 + \text{Na}_2\text{SO}_3 \rightarrow \text{C}_2\text{D}_4\text{BrSO}_3\text{Na} + \text{NaBr}
    • Key Parameters :

      • Temperature: Reflux at 80–100°C for 6–8 hours.

      • Solvent: D2O\text{D}_2\text{O} to minimize H/D exchange.

      • Molar Ratio: 1:1.2 (dibromoethane-d4 to Na2SO3\text{Na}_2\text{SO}_3) to drive the reaction to completion.

  • Isolation and Purification :

    • The product is crystallized by cooling the reaction mixture and filtered under inert gas (e.g., nitrogen) to avoid moisture absorption.

    • Final purity (>98%) is achieved via recrystallization in deuterated methanol (CD3OD\text{CD}_3\text{OD}).

Challenges and Optimizations

  • Deuterium Retention : Competing hydrolysis of 1,2-dibromoethane-d4 can occur, leading to undesired byproducts like ethylene glycol-d4. This is mitigated by maintaining anhydrous conditions and using excess Na2SO3\text{Na}_2\text{SO}_3.

  • Isotopic Purity : Residual protons in the sulfonate group (SO3\text{SO}_3^-) are minimized by conducting the reaction in D2O\text{D}_2\text{O}, ensuring >98% deuterium enrichment.

Alternative Routes for Small-Scale Synthesis

Deuterium Exchange on Preformed Sodium 2-Bromoethanesulfonate

For laboratories lacking access to deuterated dibromoethane, post-synthetic deuteration offers a viable alternative:

  • Base-Catalyzed H/D Exchange :

    • Sodium 2-bromoethanesulfonate is dissolved in D2O\text{D}_2\text{O} with a catalytic amount of NaOD\text{NaOD}.

    • The reaction is heated at 60°C for 24–48 hours, enabling deuterium exchange at the β-hydrogens of the ethane chain.

    • Limitation : This method achieves only partial deuteration (≤80%), necessitating additional purification steps.

  • Isotopic Enrichment via Column Chromatography :

    • The partially deuterated product is passed through a deuterated silica gel column eluted with CD3OD\text{CD}_3\text{OD}, enhancing isotopic purity to >95%.

Industrial-Scale Production and Quality Control

Major suppliers like J & K Scientific Ltd. and Chemsky International employ continuous-flow reactors to optimize yield and consistency:

Process Overview

  • Feedstock Preparation : Ethylene-d4 and bromine are pre-mixed in a jacketed reactor to synthesize 1,2-dibromoethane-d4.

  • Continuous Sulfonation : The deuterated dibromoethane and Na2SO3\text{Na}_2\text{SO}_3 solution are pumped through a heated tubular reactor (residence time: 2 hours) at 90°C.

  • In-Line Monitoring : FT-IR spectroscopy tracks reaction progress by detecting SO32\text{SO}_3^{2-} consumption.

Quality Assurance Metrics

ParameterSpecificationAnalytical Method
Isotopic Purity≥98 atom% DMass Spectrometry (ESI-MS)
Chemical Purity≥99% (HPLC)Reverse-Phase HPLC
Residual Solvents≤0.1% CD3OD\text{CD}_3\text{OD}Gas Chromatography (GC-FID)

Comparative Analysis of Synthesis Methods

MethodIsotopic PurityYield (%)ScalabilityCost Efficiency
Nucleophilic Substitution98–99%85–90HighModerate
Post-Synthetic Deuteration80–95%60–70LowLow
Continuous-Flow Process98–99%90–95Very HighHigh

Chemical Reactions Analysis

Types of Reactions: Sodium Bromoethanesulfonate-d4 primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with sodium hydroxide yields ethanesulfonic acid, while reaction with potassium cyanide produces ethanesulfonitrile .

Scientific Research Applications

Proteomics Research

Sodium Bromoethanesulfonate-d4 is widely used in proteomics for labeling proteins. Its deuterated nature allows for enhanced detection in mass spectrometry, enabling researchers to study protein interactions and modifications more accurately.

Case Study : A study demonstrated the effectiveness of this compound in identifying post-translational modifications in proteins through mass spectrometry techniques. The incorporation of deuterium improved the resolution of mass spectra, allowing for more precise quantification of protein levels under different conditions .

Metabolic Studies

The compound is utilized in metabolic tracing experiments, particularly in studies involving microbial metabolism. Its unique isotopic signature helps trace metabolic pathways and understand the dynamics of microbial communities.

Data Table 1: Metabolic Tracing Studies Using this compound

Study ReferenceOrganismApplicationFindings
Anaerobic BacteriaTracing fatty acid degradationIdentified key metabolic pathways involved in LCFA degradation using stable isotope probing.
Microbial Fuel CellsBioenergy productionEnhanced understanding of methanogenesis inhibition through metabolic tracing with deuterated compounds.

Environmental Monitoring

This compound can be employed in environmental studies to track pollutants and their degradation pathways. Its application in gas chromatography and mass spectrometry allows for sensitive detection of environmental contaminants.

Case Study : Research involving the use of this compound demonstrated its effectiveness in tracking the degradation of dichloromethane by anaerobic microbes, providing insights into bioremediation processes .

Analytical Techniques

The applications of this compound extend into various analytical techniques:

  • Mass Spectrometry : Enhances detection sensitivity and specificity for protein analysis.
  • Gas Chromatography : Used for analyzing environmental samples with improved resolution due to deuteration.
  • Nuclear Magnetic Resonance (NMR) : Facilitates structural elucidation of compounds by providing distinct spectral signatures.

Mechanism of Action

The primary mechanism of action of Sodium Bromoethanesulfonate-d4 involves the inhibition of methanogenesis. It acts as a structural analog of 2-mercaptoethanesulfonate (coenzyme M), inhibiting the growth of methanogenic archaea by interfering with their metabolic pathways. This inhibition leads to the accumulation of intermediates like formate and acetate, which can be analyzed to understand the metabolic processes .

Comparison with Similar Compounds

  • Sodium 2-chloroethanesulfonate
  • 3-Bromopropanesulfonic acid sodium salt
  • Sodium methanesulfonate

Comparison: Sodium Bromoethanesulfonate-d4 is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. Compared to Sodium 2-chloroethanesulfonate, it has a different halogen atom, which can influence its reactivity and applications. The presence of deuterium atoms also provides advantages in nuclear magnetic resonance (NMR) spectroscopy, offering clearer and more distinct signals .

Biological Activity

Sodium Bromoethanesulfonate-d4 (SBS-d4) is a deuterated analog of sodium 2-bromoethanesulfonate (BES), which has gained attention for its biological activity, particularly as an inhibitor of methanogenesis. This article explores the physiological effects, mechanisms of action, and research findings related to SBS-d4, drawing from diverse scientific sources.

Overview of this compound

SBS-d4 is primarily used in microbiological studies to inhibit methane production in anaerobic digestion processes. Its inhibition of methanogenesis allows researchers to investigate alternative metabolic pathways, such as homoacetogenesis and the production of other metabolites like formate and acetate.

SBS-d4 functions by selectively inhibiting enzymes involved in methanogenesis. It acts on coenzyme M-dependent pathways, which are crucial for methane-producing archaea. The presence of SBS-d4 alters the metabolic dynamics within microbial communities, leading to shifts in substrate utilization and product formation.

Inhibition of Methanogenesis

Research indicates that SBS-d4 effectively inhibits methane production in various microbial cultures. For instance, a study demonstrated that the addition of SBS-d4 resulted in a significant reduction in methane production rates from both pure cultures and complex microbial communities. The inhibitory effect was temporary for some communities, suggesting potential for microbial adaptation over time .

Production of Alternative Metabolites

Inhibition of methanogenesis by SBS-d4 leads to increased accumulation of alternative metabolites such as formate and acetate. A notable study reported that anaerobic granules treated with SBS-d4 produced formate at concentrations significantly higher than those observed without the inhibitor. Specifically, formate levels reached 18.57 ± 1.68 mM after 120 hours of incubation with SBS-d4, while control cultures produced only 0.89 ± 0.14 mM under similar conditions .

Table 1: Methane Production Rates in the Presence and Absence of SBS-d4

ConditionMethane Production (mL/g VS)Formate Production (mM)Acetate Production (mM)
Control120 ± 100.89 ± 0.142.7 ± 0.2
SBS-d4 Treatment5 ± 118.57 ± 1.680.42 ± 0.025

Note: VS = Volatile Solids

Table 2: Physiological Response of Methanogenic Strains to SBS-d4

StrainH2 Consumption Rate (mmol/h)CH4 Production Rate (mmol/h)CO2 Conversion Rate (mmol/h)
M. maripaludis2.505
M. formicicum102
Control (No Inhibitor)3108

Case Study: Impact on Rumen Microbiome

A significant investigation into the impact of SBS-d4 on the rumen microbiome revealed that its application shifted microbial populations towards succinate-producing bacteria while reducing methane output. This shift not only demonstrates the efficacy of SBS-d4 as a methanogenesis inhibitor but also highlights its potential role in enhancing feed efficiency in livestock by redirecting fermentation end products towards more beneficial metabolites .

Case Study: Anaerobic Digestion Systems

In anaerobic digestion systems, the use of SBS-d4 has been shown to enhance the stability and efficiency of biogas production by selectively inhibiting undesirable methanogenic pathways while promoting alternative fermentation pathways. This has implications for improving biogas yield and quality in industrial applications .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and deuteration level of Sodium Bromoethanesulfonate-d4 in synthetic chemistry research?

  • Methodological Answer : Deuterium incorporation and purity are typically assessed using Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H^1H-NMR for residual protons and 2H^2H-NMR for deuteration) and High-Resolution Mass Spectrometry (HRMS) . Liquid Chromatography-Mass Spectrometry (LC-MS) with deuterium-specific mobile phases (e.g., sodium 1-octanesulfonate buffers) can enhance detection accuracy . Quantitative analysis may employ isotopic ratio measurements via Isotope Ratio Mass Spectrometry (IRMS) . Ensure calibration with certified reference standards to validate detection limits .

Q. How should researchers design controlled experiments to assess the isotopic effects of this compound in reaction mechanisms compared to its non-deuterated counterpart?

  • Methodological Answer :

  • Independent Variables : Reaction temperature, solvent polarity, and catalyst loading.
  • Dependent Variables : Reaction rate constants, isotopic kinetic isotope effects (KIEs), and product distribution.
  • Controls : Parallel reactions using non-deuterated Sodium Bromoethanesulfonate under identical conditions.
  • Data Collection : Use kinetic profiling (e.g., time-resolved sampling) and isotopic tracing (e.g., 2H^2H-labeling in products). Statistical analysis (e.g., ANOVA) should compare deviations between deuterated and non-deuterated systems .

Advanced Research Questions

Q. What methodologies are effective in resolving discrepancies in kinetic data obtained from studies using this compound as a mechanistic probe?

  • Methodological Answer :

  • Error Source Analysis : Investigate solvent deuteration effects, isotopic exchange during reactions, and instrumental variability (e.g., NMR signal drift).
  • Replication : Repeat experiments under rigorously controlled conditions (e.g., inert atmosphere, anhydrous solvents).
  • Cross-Validation : Compare data across multiple techniques (e.g., NMR, IRMS, and computational modeling of KIEs).
  • Statistical Reconciliation : Apply Bayesian regression or Monte Carlo simulations to account for measurement uncertainties .

Q. How can researchers optimize solvent systems and reaction conditions to minimize deuterium loss during synthetic applications of this compound?

  • Methodological Answer :

  • Solvent Screening : Test aprotic solvents (e.g., DMSO-d6, THF-d8) to reduce 2H^2H-exchange. Avoid protic solvents like water or alcohols.
  • Temperature Control : Lower reaction temperatures slow deuterium scrambling.
  • Additives : Use deuterium-compatible catalysts (e.g., Pd/C in D2O-free systems) and scavengers to trap reactive intermediates.
  • Validation : Monitor deuteration stability via periodic sampling and LC-MS analysis .

Ethical and Reproducibility Considerations

  • Data Transparency : Raw datasets (e.g., NMR spectra, kinetic curves) should be archived in supplementary materials to enable replication .
  • Ethical Reporting : Disclose any deviations from protocols (e.g., unexpected isotopic exchange) and their impact on conclusions .

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